7-Aminoclonazepam-d4

描述

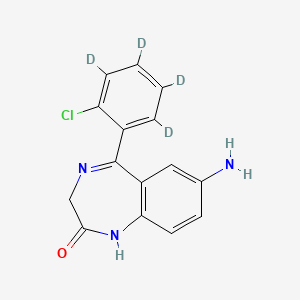

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-amino-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFRPWRJTGLSSV-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)N)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043046 | |

| Record name | 7-Aminoclonazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125070-96-4 | |

| Record name | 7-Aminoclonazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 125070-96-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthesis and Isotopic Labeling Methodologies for 7 Aminoclonazepam D4

Methodological Approaches for Deuterium (B1214612) Incorporation in Benzodiazepine (B76468) Metabolites

The synthesis of 7-Aminoclonazepam-d4 involves the specific replacement of four hydrogen atoms with deuterium atoms on the aromatic ring. While the exact proprietary synthesis pathways may vary, the incorporation of deuterium into aromatic amines and nitro-aromatic compounds can be achieved through several established methodologies.

One common approach is acid-catalyzed hydrogen-deuterium (H-D) exchange . This method utilizes a strong deuterated acid, such as deuterated trifluoroacetic acid (CF₃COOD) or deuterated trifluoromethanesulfonic acid (CF₃SO₃D), which serves as both the catalyst and the deuterium source. nih.govnih.gov The aromatic compound, in this case a precursor to 7-aminoclonazepam (B1198261), is subjected to the deuterated acid, leading to electrophilic substitution of hydrogen atoms on the aromatic ring with deuterium. nih.gov The positions on the ring that are most susceptible to this exchange are dictated by the electronic effects of the existing substituents. For precursors to 7-aminoclonazepam, which contain an amine (or a precursor like a nitro group) and a halogen, these directing effects guide the deuterium to the desired positions.

Another powerful technique involves metal-catalyzed H-D exchange . Catalysts, often based on palladium (Pd), ruthenium (Ru), or nickel (Ni), can facilitate the exchange of hydrogen for deuterium using deuterium oxide (D₂O) or deuterium gas (D₂) as the deuterium source. nih.gov For instance, palladium on carbon (Pd/C) is a widely used catalyst that can activate C-H bonds, allowing for their cleavage and subsequent deuteration. nih.gov These reactions can be highly regioselective, targeting specific C-H bonds based on their accessibility to the catalyst surface.

The synthesis of this compound could strategically proceed in one of two ways:

"Late-stage" deuteration: In this approach, a non-deuterated precursor, closely related to the final structure of 7-aminoclonazepam, undergoes H-D exchange using one of the methods described above.

Synthesis from a deuterated precursor: This method begins with a simple, commercially available deuterated building block, such as a deuterated aniline (B41778) derivative. The benzodiazepine ring system is then constructed from this labeled precursor through a series of chemical reactions. This approach can offer excellent control over the location of the deuterium labels.

Characterization of Isotopic Purity and Labeling Efficiency

After synthesis, it is critical to verify the isotopic purity and confirm the location of the deuterium labels. This ensures the reliability of the compound for its intended use, particularly as an internal standard in quantitative analysis. rsc.org The two primary analytical techniques for this characterization are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org

Mass Spectrometry (MS) is used to determine the degree of deuterium incorporation. High-resolution mass spectrometry (HRMS) can distinguish between the unlabeled compound (d₀) and its deuterated isotopologues (d₁, d₂, d₃, d₄, etc.) based on their precise mass-to-charge (m/z) ratios. nih.govresearchgate.net The relative abundance of the ion corresponding to the d₄ mass indicates the isotopic enrichment. For this compound, the molecular weight is four mass units higher than the unlabeled compound, a shift readily detectable by MS. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the exact location of the deuterium atoms.

¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by a deuterium atom will disappear or be significantly reduced in intensity. nih.govstudymind.co.uk This allows for the confirmation of where the labeling has occurred.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum confirms the presence of deuterium at a specific chemical shift, providing unambiguous evidence of its location on the molecular structure. nih.govsigmaaldrich.comnih.gov

The combination of these techniques provides a comprehensive characterization of the synthesized this compound, confirming its structural integrity and isotopic purity. rsc.org

| Technique | Information Provided | Key Observation |

|---|---|---|

| Mass Spectrometry (MS) | Confirms mass increase due to deuterium; determines isotopic enrichment and purity. | Detection of a molecular ion peak at a mass-to-charge ratio (m/z) that is 4 units higher than the unlabeled compound. |

| Proton NMR (¹H NMR) | Confirms the position of deuterium labeling by observing the absence of proton signals. | Disappearance of signals in the aromatic region of the spectrum corresponding to the sites of deuteration. |

| Deuterium NMR (²H NMR) | Directly detects the deuterium atoms and confirms their specific location in the molecule. | Presence of signals at chemical shifts corresponding to the specific positions of the deuterium atoms on the aromatic ring. |

Utility of Stable Isotope-Labeled Compounds in Metabolic Research

Stable isotope-labeled compounds like this compound are indispensable in modern bioanalytical and metabolic research, primarily for their use as internal standards (IS) in quantitative assays. acanthusresearch.comnih.govcrimsonpublishers.com The most common application is in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS). nih.govforensicresources.org

When quantifying the amount of a drug or its metabolite (the analyte) in a biological sample such as blood or urine, various factors can lead to inaccuracies. researchgate.net Sample loss during extraction and preparation, and fluctuations in the mass spectrometer's response can all introduce variability. nih.govnih.gov

An ideal internal standard is a compound that behaves chemically and physically almost identically to the analyte. acanthusresearch.com this compound is nearly a perfect internal standard for 7-aminoclonazepam because:

Similar Physicochemical Properties: Due to the minimal difference between hydrogen and deuterium, the deuterated standard has nearly the same solubility, extraction recovery, and chromatographic retention time as the non-deuterated analyte. acanthusresearch.com This means that any sample loss or variation experienced by the analyte will also be mirrored by the internal standard. nih.gov

Mass Distinguishability: Despite their similar chemical behavior, the four-mass-unit difference allows the mass spectrometer to detect and quantify the analyte and the internal standard as two distinct entities. researchgate.net

Advanced Analytical Techniques Employing 7 Aminoclonazepam D4

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for the quantification of 7-aminoclonazepam (B1198261) in biological matrices, owing to its high sensitivity and selectivity. In these applications, 7-Aminoclonazepam-d4 is the preferred internal standard, as it co-elutes with the target analyte and experiences similar ionization effects, thereby ensuring the reliability of the quantitative results. caymanchem.comoup.com

The development of a robust LC-MS/MS method requires careful optimization of chromatographic conditions to achieve efficient separation of the analyte from matrix interferences and other compounds. The goal is to obtain sharp, symmetrical peaks with adequate retention to ensure reliable quantification. lcms.cz For methods involving 7-aminoclonazepam and its deuterated internal standard, reversed-phase chromatography is commonly employed.

Key parameters that are optimized include the analytical column, mobile phase composition, flow rate, and column temperature. Columns such as the ACQUITY UPLC BEH C18 and Agilent Zorbax Eclipse XDB-Phenyl have been successfully used. lcms.cznyc.gov The mobile phase typically consists of a mixture of an aqueous component (like water with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve ionization) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate a wide range of analytes in a single run. lcms.cz For instance, one method achieved a retention time of 1.55 minutes for 7-aminoclonazepam using an ACQUITY UPLC BEH C18 column. lcms.cz

Table 1: Examples of Chromatographic Parameters for Benzodiazepine (B76468) Analysis This table is interactive. Click on the headers to sort the data.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Analytical Column | ACQUITY UPLC BEH C18 lcms.cz | Agilent Zorbax Eclipse XDB-Phenyl nyc.gov | RECIPE Kit Column b-ac.co.uk |

| Mobile Phase A | 2% Acetonitrile:1% Formic Acid in Water lcms.cz | 2mM Ammonium Acetate in Water nyc.gov | RECIPE Kit MS6000 b-ac.co.uk |

| Mobile Phase B | Acetonitrile with Formic Acid nyc.gov | RECIPE Kit MS6000 b-ac.co.uk | Not specified |

| Flow Rate | Not specified | 0.500 ml/min nyc.gov | Not specified |

| Column Temperature | Not specified | Not specified | 30°C b-ac.co.uk |

| Injection Volume | Not specified | Not specified | 20 µL b-ac.co.uk |

Mass spectrometry provides the high degree of selectivity and sensitivity required for detecting low concentrations of drugs and their metabolites in complex biological fluids. For quantitative analysis, a triple quadrupole mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode.

MRM is the gold standard for quantification in LC-MS/MS because it offers excellent specificity and sensitivity. sciex.com In this mode, a specific precursor ion (typically the protonated molecule, [M+H]+) for the analyte is selected in the first quadrupole. This ion is then fragmented in the collision cell, and a specific product ion is selected in the third quadrupole and detected. The precursor ion → product ion pair is known as an MRM transition.

For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is four units higher than that of the unlabeled 7-aminoclonazepam. The selection of optimal MRM transitions, along with the optimization of parameters like collision energy and cone voltage, is a critical step in method development to maximize signal intensity. lcms.cz Typically, two transitions are monitored for each analyte for confident identification and quantification, while a single transition is often sufficient for the internal standard. lcms.cz

Table 2: MRM Transition for this compound This table is interactive. Users can filter by Precursor or Product Ion.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|

To ensure the unambiguous identification of an analyte, regulatory guidelines often require the monitoring of two MRM transitions. The ratio of the signal intensities of these two transitions (the quantifier and the qualifier) must fall within a specified tolerance of the ratio observed for a known standard. This ion ratio analysis is a crucial criterion for confirming the presence of the substance. nyc.gov For example, a common acceptance criterion is that the ion ratio in a sample must be within ±20% of the ratio calculated from a calibrator. nyc.gov Studies have demonstrated the use of this ion ratio test to confirm positive results, enhancing the reliability of the findings. nih.gov The stable, co-eluting signal from this compound provides a constant reference, improving the accuracy of the ion ratio measurement for the native analyte.

Before analysis by LC-MS/MS, the analyte must be extracted from the complex biological matrix (e.g., blood, urine, serum, oral fluid). nih.govnih.gov This sample preparation step is essential to remove proteins, salts, and other interfering substances that could suppress the analyte signal or damage the analytical column. Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose. amazonaws.com

SPE is a sample preparation technique that uses a solid sorbent material, packed into a cartridge or plate, to selectively adsorb the analyte of interest from a liquid sample. amazonaws.com Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. nih.gov Mixed-mode SPE, which utilizes both ion-exchange and reversed-phase retention mechanisms, is particularly effective for extracting a broad range of compounds, including benzodiazepines. lcms.cz

A typical SPE protocol involves the following steps:

Sample Pre-treatment: The biological sample (e.g., blood, serum) is often diluted with a buffer to adjust the pH, which ensures the analyte is in the correct ionic state to bind to the SPE sorbent. nyc.govntk-kemi.com

Column Conditioning: The SPE column is conditioned with solvents like methanol (B129727) and water to activate the sorbent. hubspotusercontent-na1.net

Sample Loading: The pre-treated sample is passed through the conditioned column, and the analyte binds to the sorbent. hubspotusercontent-na1.net

Washing: The column is washed with one or more solvents to remove matrix interferences while the analyte remains bound. nih.govhubspotusercontent-na1.net

Elution: The purified analyte is eluted from the column using a solvent that disrupts the interaction with the sorbent. The resulting eluate is typically evaporated and reconstituted in the mobile phase for LC-MS/MS analysis. nyc.govnih.gov

The use of this compound as an internal standard, added to the sample before the extraction process, is crucial for correcting any variability or analyte loss during these multiple steps. thermofisher.com

Table 3: Example Solid-Phase Extraction Protocols for Benzodiazepines This table provides a comparative overview of different SPE methods.

| Step | Protocol 1 (Urine) lcms.cz | Protocol 2 (Blood/Serum) nyc.gov | Protocol 3 (Blood) hubspotusercontent-na1.net |

|---|---|---|---|

| Matrix | Urine | Blood, Serum | Blood |

| SPE Sorbent | Oasis MCX µElution Plate | Trace-J column | UCT Clean Screen DAU |

| Pre-treatment | Enzymatic hydrolysis | Dilution with sodium acetate buffer (pH 4.5) | Dilution with phosphate (B84403) buffer (pH 6) |

| Conditioning | Not specified | Ethyl Acetate, Methanol | Methanol, Water, Phosphate Buffer |

| Wash Steps | Not specified | Not specified | Water, Acetic Acid/Acetonitrile, Hexanes |

| Elution Solvent | Not specified | Not specified | Not specified |

Sample Preparation Methodologies for Various Biological Matrices

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) is a conventional and widely used sample preparation technique for isolating benzodiazepines and their metabolites from biological fluids. The efficiency of LLE is highly dependent on the choice of solvent and the pH of the sample matrix. In the analysis of 7-aminoclonazepam, where this compound is used as an internal standard, optimization of these parameters is crucial for achieving high recovery and accurate quantification.

Research has shown that the selection of an appropriate organic solvent is a critical step. Solvents such as n-butyl acetate and chloroform (B151607) have been successfully employed for the extraction of 7-aminoclonazepam. The pH of the aqueous sample is another key factor, as it influences the ionization state of the analyte. For 7-aminoclonazepam, extraction is typically performed under alkaline conditions (pH ≥ 9.0) to ensure the compound is in its non-ionized form, thereby maximizing its partitioning into the organic solvent. The extraction efficiency is significantly reduced in less alkaline conditions due to the protonation of the amino group.

Optimization of the extraction time is also necessary to ensure complete transfer of the analyte to the organic phase. Studies have demonstrated that for 7-aminoclonazepam, the extracted amount increases dramatically within the first 20 seconds of extraction and then plateaus. This indicates that a relatively short extraction time can be sufficient for effective recovery.

| Parameter | Condition | Rationale/Finding | Reference |

|---|---|---|---|

| Extraction Solvent | n-Butyl acetate | Demonstrated effective extraction for 7-aminoclonazepam. | |

| Sample pH | ≥ 9.0 | Maximizes the concentration of the non-ionized form of 7-aminoclonazepam, leading to higher extraction efficiency. | |

| Extraction Time | 20 seconds | Sufficient for effective extraction, with minimal increase in recovery observed with longer durations. |

Dried Blood Spot (DBS) Sample Pretreatment

Dried blood spot (DBS) sampling has emerged as a valuable alternative to traditional venous blood collection, offering benefits in terms of sample collection, storage, and transportation. For the analysis of benzodiazepines from DBS, a simplified and cost-effective offline sample pretreatment method has been developed, which utilizes this compound as an internal standard.

This method involves the direct infusion of a 5-µl DBS sample into 100 µl of methanol containing the internal standard, all within a conventional liquid chromatography vial. The passive infusion process has been shown to be sufficient for the quantitative extraction of the analytes of interest. This simplified approach minimizes the need for extensive sample preparation steps and reduces the consumption of organic solvents.

In a comparative study, the analysis of 7-aminoclonazepam from DBS samples was compared with supported liquid extraction (SLE). The percentage difference in concentrations between the two methods was evaluated, highlighting the feasibility of DBS as a reliable matrix for quantitative analysis.

| Parameter | Description | Key Finding | Reference |

|---|---|---|---|

| Extraction Method | Passive infusion of a 5-µl DBS into 100 µl of methanol. | Sufficient for quantitative extraction of 7-aminoclonazepam. | |

| Internal Standard | This compound added to the extraction solvent. | Enables accurate quantification by correcting for extraction variability. | |

| Method Comparison | Comparison of DBS with supported liquid extraction (SLE). | Demonstrates the viability of DBS for forensic and clinical applications. |

Enzymatic Hydrolysis Considerations in Sample Preparation

In many biological samples, particularly urine, benzodiazepines and their metabolites are present as glucuronide conjugates. To enable their analysis by chromatographic methods, a hydrolysis step is required to cleave the glucuronide moiety. Enzymatic hydrolysis using β-glucuronidase is the preferred method as it is less harsh than acid hydrolysis and prevents the degradation of the target analytes.

The use of a novel recombinant β-glucuronidase has been shown to significantly reduce the incubation time required for complete hydrolysis. In methods developed for the analysis of a panel of benzodiazepines, including 7-aminoclonazepam, this compound is added as part of an internal standard solution prior to the hydrolysis step. This ensures that the internal standard undergoes the same enzymatic process as the analyte, thereby correcting for any variations in hydrolysis efficiency. The optimization of hydrolysis conditions, including enzyme concentration, buffer pH, incubation time, and temperature, is crucial for achieving accurate and reproducible results.

| Parameter | Condition/Reagent | Purpose/Advantage | Reference |

|---|---|---|---|

| Enzyme | β-glucuronidase (including recombinant forms) | Cleavage of glucuronide conjugates to release the free drug/metabolite. | |

| Internal Standard | This compound | Added prior to hydrolysis to account for variations in enzyme activity and sample loss. | |

| Optimization | pH, temperature, incubation time | Ensures complete and reproducible hydrolysis for accurate quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, for the analysis of many benzodiazepines and their metabolites, including 7-aminoclonazepam, derivatization is often necessary to improve their chromatographic properties and thermal stability. The use of this compound as an internal standard is essential in GC-MS analysis to ensure accurate quantification.

Derivatization Chemistry and Optimization for GC-MS Analysis

Derivatization in GC-MS analysis serves to increase the volatility and thermal stability of polar compounds, reduce peak tailing, and enhance detection sensitivity. For 7-aminoclonazepam, which contains a polar amino group, derivatization is a critical step. Silylation is a common derivatization technique, with reagents such as N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) being particularly effective. Derivatization with MTBSTFA has been shown to increase the peak areas of 7-aminoclonazepam by approximately eightfold compared to the underivatized compound.

The optimization of the derivatization reaction, including the choice of reagent, reaction time, and temperature, is crucial for achieving complete and reproducible derivatization. For the silylation of 7-aminoclonazepam with MTBSTFA, optimal conditions have been found to be a reaction temperature of 90°C for 40 minutes. Other derivatization approaches for benzodiazepines include propylation and propionylation.

| Derivatizing Agent | Optimal Reaction Conditions | Effect on Analysis | Reference |

|---|---|---|---|

| N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) | 90°C for 40 minutes | Increases peak area by ~8-fold, reduces peak tailing, and improves thermal stability. | |

| Tetramethylammonium hydroxide (B78521) and propyliodide (propylation) | Not specified for 7-aminoclonazepam | Used for a broad panel of benzodiazepines. | |

| Triethylamine:propionic anhydride (B1165640) (propionylation) | Not specified for 7-aminoclonazepam | Used in a two-stage derivatization process for benzodiazepines. |

Gas Chromatographic Separation Conditions

The separation of derivatized 7-aminoclonazepam from other matrix components is achieved using a capillary gas chromatography column. The choice of the stationary phase and the temperature program are critical for obtaining good resolution and peak shape. A commonly used column for this analysis is a DB-5HT capillary column (30 m × 0.320 mm I.D., 0.10 µm film thickness).

The temperature program is carefully optimized to ensure adequate separation of the analytes of interest. A typical program involves an initial temperature of 180°C, followed by a ramp to a final temperature. The injector and transfer line temperatures are also important parameters that need to be controlled to prevent analyte degradation and ensure efficient transfer to the mass spectrometer. An injector temperature of 250°C and a transfer line temperature of 300°C have been successfully used.

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Capillary Column | DB-5HT (30 m × 0.320 mm I.D., 0.10 µm film thickness) | Provides efficient separation of derivatized analytes. | |

| Injector Temperature | 250°C | Ensures rapid volatilization of the sample. | |

| Transfer Line Temperature | 300°C | Prevents condensation of analytes between the GC and MS. | |

| Oven Temperature Program | Initial temperature of 180°C followed by a ramp. | Optimized for the separation of target compounds. |

Mass Spectrometric Detection Modes (e.g., Negative-Ion Chemical Ionization, Electron Ionization)

The choice of ionization technique in mass spectrometry significantly impacts the sensitivity and selectivity of the analysis. For benzodiazepines, negative-ion chemical ionization (NICI) has been shown to be significantly more sensitive than traditional electron ionization (EI). NICI can be several thousand times more sensitive for certain benzodiazepines, making it particularly suitable for trace-level analysis in biological samples.

In NICI mode, specific ions are monitored for quantification. For the heptafluorobutyryl (HFB) derivative of 7-aminoclonazepam, the ions monitored are m/z 461 and 463. In EI mode, a wider range of fragment ions is produced, and for underivatized 7-aminoclonazepam, characteristic ions can be observed in its mass spectrum. The use of selected ion monitoring (SIM) in either mode enhances the specificity and sensitivity of the method by focusing on characteristic ions of the analyte and the internal standard, this compound. For the tert-butyldimethylsilyl (t-BDMS) derivative of this compound, the ions at m/z 253 and 367 are monitored.

| Ionization Mode | Advantage | Ions Monitored for Derivatized 7-Aminoclonazepam | Ions Monitored for Derivatized this compound | Reference |

|---|---|---|---|---|

| Negative-Ion Chemical Ionization (NICI) | Significantly higher sensitivity compared to EI for benzodiazepines. | m/z 461, 463 (for HFB derivative) | Not specified in the provided context. | |

| Electron Ionization (EI) | Provides characteristic fragmentation patterns for structural elucidation. | Provides a full mass spectrum. | m/z 253, 367 (for t-BDMS derivative) |

Method Validation and Quality Assurance in 7 Aminoclonazepam D4 Research

Evaluation of Analytical Linearity and Calibration Curve Construction

The linearity of an analytical method describes its ability to obtain test results that are directly proportional to the concentration of the analyte within a defined range. For 7-Aminoclonazepam-d4, this involves establishing a calibration curve by analyzing a series of standards with known concentrations. The peak area ratio of this compound (or its response relative to an internal standard if it's used as one) is plotted against its known concentration.

Typically, linear regression analysis is employed to construct the calibration curve. Key statistical parameters evaluated include the correlation coefficient (r), coefficient of determination (r²), slope, and y-intercept. An ideal calibration curve exhibits a correlation coefficient close to 1 (e.g., r > 0.995) and a y-intercept close to zero, indicating a strong linear relationship across the tested concentration range. The validated linear range is crucial as it defines the interval where the method can accurately and precisely quantify this compound.

Table 1: Representative Calibration Curve Data for this compound

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 10 | 0.15 |

| 25 | 0.38 |

| 50 | 0.75 |

| 100 | 1.50 |

| 250 | 3.75 |

| 500 | 7.50 |

Regression Analysis: y = 0.015x + 0.005

Correlation Coefficient (r): 0.9998

Coefficient of Determination (r²): 0.9996

Y-intercept: 0.005

These parameters demonstrate excellent linearity, with the method being validated for concentrations ranging from 10 to 500 ng/mL. europa.euajpsonline.comau.dk

Determination of Method Sensitivity: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Method sensitivity is assessed by determining the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. certara.comrrml.ro

For this compound, establishing these limits is vital for accurately measuring low concentrations in biological samples. The LOD is often determined based on a signal-to-noise ratio (S/N) of at least 3:1. The LLOQ is typically defined as the lowest concentration at which the method provides acceptable precision (e.g., coefficient of variation, CV ≤ 20%) and accuracy (e.g., bias within ±20% of the nominal value). sepscience.comnih.gov

Table 2: Sensitivity Parameters for this compound Analysis

| Parameter | Value (ng/mL) | Acceptance Criteria (Typical) |

| LOD | 3.0 | S/N ≥ 3:1 |

| LLOQ | 10.0 | CV ≤ 20%, Bias ≤ ±20% |

The determined LLOQ of 10.0 ng/mL signifies that the method can reliably quantify this compound at this concentration, providing a critical benchmark for low-level detection. nih.gov

Assessment of Analytical Precision (Intraday and Interday Variability)

Precision measures the agreement among a series of measurements of the same sample. It is evaluated for both intraday (within-run) and interday (between-run) variability. High precision indicates that repeated measurements yield consistent results, which is fundamental for reliable quantification.

Precision is typically assessed by analyzing replicate samples (usually 5-6) at low, medium, and high concentrations. The coefficient of variation (CV) is calculated as (Standard Deviation / Mean) × 100%. Regulatory guidelines generally require CV values to be ≤15% for concentrations at or above 10% of the LLOQ, and ≤20% at the LLOQ. rrml.ronih.govich.org

Table 3: Precision Data for this compound (n=5 replicates per level per run)

| Concentration (ng/mL) | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Coefficient of Variation (CV, %) |

| Intraday | |||

| Low (10) | 10.2 | 0.8 | 7.8 |

| Medium (50) | 49.5 | 3.0 | 6.1 |

| High (250) | 255 | 15 | 5.9 |

| Interday | |||

| Low (10) | 10.5 | 1.0 | 9.5 |

| Medium (50) | 51.0 | 3.5 | 6.9 |

| High (250) | 248 | 18 | 7.3 |

The data presented in Table 3 demonstrates that both intraday and interday precision values are well within the acceptable limits (≤15% CV for concentrations ≥10 ng/mL), confirming the method's reproducibility. rrml.ronih.govich.org

Verification of Analytical Accuracy and Bias

Accuracy refers to the closeness of the measured value to the true or accepted value, while bias represents the systematic deviation from the true value. These parameters are crucial to ensure that the method provides correct quantitative results for this compound.

Accuracy is assessed by analyzing samples with known concentrations (prepared independently) and comparing the measured values to the true values. This is typically expressed as percent recovery or percent bias. Acceptance criteria generally require accuracy to be within ±15% of the nominal value for concentrations at or above 10% of the LLOQ, and within ±20% at the LLOQ. rrml.ronih.govich.org

Table 4: Accuracy Data for this compound (n=5 replicates per level)

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Bias (%) | Recovery (%) |

| 10 | 10.3 | +3.0 | 103.0 |

| 50 | 48.5 | -3.0 | 97.0 |

| 250 | 258 | +3.2 | 103.2 |

The accuracy data in Table 4 shows that the measured concentrations for this compound are within the acceptable ±15% (or ±20% at LLOQ) range, confirming the method's accuracy. rrml.ronih.govich.org

Investigation of Matrix Effects and Interferences in Complex Biological Samples

Biological matrices, such as plasma or urine, contain a multitude of endogenous and exogenous compounds that can potentially interfere with the ionization process of an analyte in mass spectrometry, leading to signal suppression or enhancement. This phenomenon is known as matrix effect. nih.goveijppr.comchromatographyonline.com

For this compound analysis, it is essential to evaluate potential matrix effects to ensure the accuracy of quantification. This is typically achieved by comparing the response of the analyte spiked into a biological matrix before extraction to its response when spiked into a post-extraction solvent or a blank matrix extract. nih.gove-b-f.eu Furthermore, interference from co-eluting compounds or structurally similar substances must be assessed. europa.euresearchgate.net

Studies would aim to demonstrate that the chosen internal standard (potentially this compound itself, or a stable isotope-labeled analog) effectively compensates for any matrix effects. myadlm.orgnih.govresearchgate.net Acceptance criteria for matrix effects often involve ensuring that the coefficient of variation of the matrix factor (normalized by the internal standard) is not greater than 15%. e-b-f.eu The absence of interfering peaks at the retention time of this compound in blank biological samples is also a critical aspect of this evaluation. europa.eu

Comprehensive Stability Studies of this compound in Analytical Solutions and Stored Biological Matrices

The stability of this compound is critical throughout the analytical process, from stock solutions to stored biological samples. Stability studies ensure that the compound does not degrade under various conditions, which could lead to inaccurate results. nih.govamericanlaboratory.comchromatographyonline.com

Analytical Solutions: Stability of stock and working solutions used for calibration and quality control (QC) must be assessed to ensure their concentrations remain consistent over time. This typically involves storing solutions under recommended conditions (e.g., refrigerated or frozen) and analyzing them at predetermined intervals. nih.gov

Stored Biological Matrices: If biological samples containing this compound are stored prior to analysis, their stability must be confirmed. This includes assessing stability under various conditions such as:

Freeze-thaw cycles: Evaluating degradation after repeated freezing and thawing. nih.gov

Long-term frozen storage: Assessing stability over extended periods at typical storage temperatures (e.g., -20°C or -80°C). nih.gov

Bench-top stability: Determining stability when samples are left at room temperature prior to processing. nih.gov

Autosampler stability: Evaluating stability in the autosampler at controlled temperatures. researchgate.net

Acceptance criteria for stability studies typically require that the analyte concentration remains within a certain percentage (e.g., ≥90% or ≥95%) of its initial value after exposure to the tested conditions. For instance, 7-Aminoclonazepam (B1198261) has shown some instability in autosampler studies, highlighting the importance of such investigations. researchgate.net

Role of Certified Reference Materials (CRMs) in Method Validation and Quality Control

Certified Reference Materials (CRMs) are indispensable tools in analytical chemistry, providing a high degree of accuracy, traceability, and reliability for measurements. They are characterized by a certified value and its associated uncertainty, traceable to metrological standards. synthinkchemicals.comgbjpl.com.aucwsabroad.com

For this compound, CRMs are vital for:

Method Validation: CRMs serve as a benchmark to establish the accuracy of the analytical method by comparing results obtained with the CRM to its certified value. synthinkchemicals.comcwsabroad.com

Calibration: They provide a highly reliable basis for constructing accurate calibration curves, ensuring that the relationship between instrument response and analyte concentration is well-defined. synthinkchemicals.comstanford.edu

Quality Control (QC): CRMs are used in ongoing QC procedures to monitor the performance of the analytical system, ensuring consistent and reliable results over time. synthinkchemicals.comcwsabroad.com

Compound List:

this compound

Clonazepam

7-Aminoclonazepam

Applications of 7 Aminoclonazepam D4 in Specialized Academic Research Domains

Analytical Pharmacokinetic and Metabolic Research

Profiling of Metabolite Excretion Patterns through Advanced Analytical Techniques

The study of drug metabolism and excretion is fundamental to clinical and forensic toxicology. 7-Aminoclonazepam-d4, a deuterated internal standard, is instrumental in the accurate quantification of 7-aminoclonazepam (B1198261), the primary metabolite of clonazepam, enabling detailed profiling of its excretion patterns. caymanchem.comcaymanchem.comcerilliant.com Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on stable isotope-labeled internal standards like this compound to correct for variations during sample preparation and analysis, thus ensuring the precision and accuracy of the results. caymanchem.comoup.com

Research utilizing these methods has provided significant insights into the timeline of 7-aminoclonazepam excretion in urine following clonazepam administration. In a study involving healthy volunteers who received a single 3-mg dose of clonazepam, 7-aminoclonazepam was detectable for an extended period. nih.govresearchgate.net The metabolite was still present in the urine of all subjects 14 days post-administration, with eight of the ten volunteers still showing measurable amounts after 21 days. nih.govresearchgate.net One volunteer remained positive for the metabolite up to 28 days after the single dose. nih.govresearchgate.net Peak concentrations of 7-aminoclonazepam varied among individuals, with most reaching their maximum concentration one day after administration. nih.govresearchgate.net

The prolonged detection window is even more significant in cases of repeated ingestion. A case report of an individual with a history of daily clonazepam use showed that 7-aminoclonazepam was detectable for at least 9 days after cessation, with a relatively high concentration (97 ng/mL) still present on the final day of testing. nih.gov These findings suggest that after chronic use, the metabolite could be detectable for two to three weeks. nih.gov Such detailed excretion profiles are critical in forensic contexts, such as drug-facilitated sexual assault (DFSA) cases, and in monitoring drug abuse. nih.govnih.gov

Table 1: Urinary Excretion Profile of 7-Aminoclonazepam After a Single 3-mg Clonazepam Dose

| Time Post-Administration | Detection Status in Volunteers (n=10) | Range of Detected Concentrations |

|---|---|---|

| 14 Days | 10/10 Positive | 73.0 pg/mL - 183.2 ng/mL |

| 21 Days | 8/10 Positive | 73.0 pg/mL - 183.2 ng/mL |

| 28 Days | 1/10 Positive | 73.0 pg/mL - 183.2 ng/mL |

Data synthesized from studies on healthy volunteers. nih.govresearchgate.net

Investigating Analytical Challenges in Low Concentration Metabolic Profiling

Profiling metabolites at low concentrations presents significant analytical hurdles, including issues with sensitivity, specificity, and analyte stability. The use of this compound is central to developing methods that can reliably address these challenges. Ultrasensitive detection methods are required, particularly in forensic toxicology, where trace amounts of a metabolite can be critically important. For instance, a microfluidic chip-based immunoassay using laser-induced fluorescence was developed for 7-aminoclonazepam, achieving a limit of detection (LOD) as low as 0.021 ng/mL in urine. nih.gov

A major challenge in metabolic profiling is the stability of the analyte in biological samples during storage. Studies have shown that 7-aminoclonazepam can exhibit notable instability, with decreases of over 20% observed in urine samples stored at both 4°C and -20°C. nih.gov This instability can lead to underestimation of the metabolite concentration, potentially causing discrepant test results. nih.gov The use of a stable isotope-labeled internal standard like this compound is crucial in these scenarios, as it co-elutes with the target analyte and experiences similar degradation, allowing for more accurate quantification despite storage issues. However, laboratories must still rigorously validate the stability of 7-aminoclonazepam under their specific freezing and storage conditions to ensure accurate reporting. nih.gov

Furthermore, the complexity of the biological matrix, such as urine or blood, can interfere with detection. oup.com The development of robust sample preparation techniques, like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is essential to remove interfering substances. oup.comlcms.cz this compound is added before the extraction process, enabling researchers to monitor and correct for any loss of the analyte during these cleanup steps, thereby improving the accuracy of low-concentration measurements. oup.com

Research in Drug Monitoring and Compliance Verification

Analytical Method Development for Urine Drug Testing

This compound is a certified reference material widely used as an internal standard in the development and validation of definitive analytical methods for urine drug testing. cerilliant.com Its primary application is in isotope dilution mass spectrometry, which is considered the gold standard for quantitative analysis. cerilliant.comresearchgate.net The development of sensitive and specific assays, such as those based on LC-MS/MS, is essential for monitoring patient compliance with clonazepam prescriptions and detecting potential misuse. lcms.czpainphysicianjournal.com

In a typical LC-MS/MS method, this compound is added to urine samples before processing. painphysicianjournal.comoup.com The sample then undergoes preparation, which may include enzymatic hydrolysis to cleave glucuronide conjugates, followed by an extraction step. lcms.czpainphysicianjournal.com During analysis, the mass spectrometer monitors specific mass-to-charge (m/z) transitions for both 7-aminoclonazepam and its deuterated counterpart. painphysicianjournal.com The ratio of the analyte's response to the internal standard's response is used to calculate the concentration, which corrects for variability in extraction efficiency and matrix effects. oup.com

Various LC-MS/MS methods have been developed with different limits of quantitation (LOQ) for 7-aminoclonazepam, often in the range of 5 to 40 ng/mL. painphysicianjournal.comlcms.cz For example, one validated method established a linear range from 40 to 100,000 ng/mL with an LOQ of 40 ng/mL. painphysicianjournal.com Another comprehensive method for benzodiazepines reported an LOQ of 10 ng/mL for 7-aminoclonazepam. lcms.cz The precision and accuracy of these methods are thoroughly validated to ensure they are suitable for clinical and forensic applications. oup.com

Table 2: Example Parameters for LC-MS/MS Method Development for 7-Aminoclonazepam

| Parameter | Example Value/Method | Reference |

|---|---|---|

| Internal Standard | This compound | painphysicianjournal.comoup.com |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | oup.compainphysicianjournal.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | oup.compainphysicianjournal.com |

| Sample Preparation | "Dilute and Shoot" with Glucuronidase Hydrolysis | painphysicianjournal.com |

| Linear Range | 40 - 100,000 ng/mL | painphysicianjournal.com |

| Limit of Quantitation (LOQ) | 40 ng/mL | painphysicianjournal.com |

| Qualitative Transitions (m/z) | 286 → 121 | painphysicianjournal.com |

Refinement of Analytical Cutoff Values for Metabolite Detection

Analytical cutoff values are critical in urine drug testing for distinguishing between positive and negative results. Immunoassay screening tests often use a single cutoff concentration for a class of drugs, such as benzodiazepines. painphysicianjournal.com However, these assays can have varying cross-reactivity with different metabolites, leading to potential false negatives. painphysicianjournal.comaruplab.com Research using highly accurate quantitative methods with this compound has been crucial in evaluating and refining these cutoff values for effective compliance monitoring.

A significant study compared the results of a standard benzodiazepine (B76468) immunoassay with a 200 ng/mL cutoff to a definitive LC-MS/MS confirmation method with a 40 ng/mL cutoff for 7-aminoclonazepam. painphysicianjournal.com The results showed a substantial discrepancy: the immunoassay failed to detect clonazepam use in a large number of samples that were confirmed positive by LC-MS/MS. This indicated that the immunoassay's nominal 200 ng/mL cutoff was not sensitive enough for 7-aminoclonazepam, which often has poor cross-reactivity. painphysicianjournal.com

This research highlights the limitation of using a general class cutoff for monitoring a specific drug like clonazepam. painphysicianjournal.com The data strongly suggest that a lower cutoff, such as 40 ng/mL or less, is necessary to reliably monitor clonazepam use and ensure patient compliance. painphysicianjournal.com By providing a precise quantitative benchmark, methods using this compound allow laboratories to establish more clinically relevant and defensible cutoff values, reducing the risk of misinterpreting patient adherence to prescribed treatment.

Evaluation of Immunoassay Performance Against Definitive Methods Using Deuterated Standards

Immunoassays are widely used for initial drug screening due to their speed and high throughput. However, their performance, particularly in terms of specificity and sensitivity, must be evaluated against more definitive "gold standard" methods like GC-MS or LC-MS/MS. researchgate.netnih.gov Deuterated standards, including this compound, are fundamental to the accuracy of these definitive methods, which serve as the benchmark for evaluating immunoassay performance. researchgate.netpainphysicianjournal.com

Comparative studies have consistently shown that immunoassays can produce false-negative results for certain benzodiazepines, especially those that are extensively metabolized or excreted as glucuronide conjugates. painphysicianjournal.comescholarship.org For example, many benzodiazepine immunoassays exhibit low cross-reactivity to 7-aminoclonazepam. painphysicianjournal.com This means that even if a patient is compliant with their clonazepam prescription, the immunoassay may yield a negative result because it does not efficiently detect the primary metabolite present in the urine. painphysicianjournal.comaruplab.com

Research has focused on improving immunoassay sensitivity by incorporating a hydrolysis step with β-glucuronidase to free the conjugated metabolites before analysis. escholarship.orgsemanticscholar.org The performance of these "high sensitivity" immunoassays is then validated against LC-MS/MS methods that employ deuterated internal standards. nih.govescholarship.org One study demonstrated that implementing a high-sensitivity immunoassay laboratory-developed test (LDT) led to a significant increase in the detection of lorazepam, another benzodiazepine primarily excreted as a glucuronide. nih.govescholarship.org These evaluations are critical for clinical laboratories to understand the limitations of their screening assays and to develop testing protocols, such as appropriate confirmatory testing, that ensure accurate detection of drug use and verification of patient compliance. researchgate.netdntb.gov.ua

Emergent Research Directions and Challenges in 7 Aminoclonazepam D4 Analysis

Addressing Persistent Challenges in Complex Biological Matrix Analysis

The accurate quantification of 7-Aminoclonazepam-d4 and its non-deuterated counterpart in complex biological matrices such as blood, urine, and oral fluid is fraught with challenges. These matrices are complex mixtures of endogenous and exogenous substances that can interfere with the analytical process, leading to inaccurate results.

A primary challenge in the analysis of this compound is the management of matrix effects . These effects, which include ion suppression or enhancement in mass spectrometry-based assays, can significantly impact the accuracy and precision of quantification. The co-elution of endogenous matrix components with the analyte and its internal standard can alter their ionization efficiency, leading to erroneous measurements. Research has shown that even with the use of a deuterated internal standard, matrix effects can still be a concern, necessitating meticulous sample preparation and chromatographic optimization. researchgate.net

Another significant challenge is the inherent instability of 7-aminoclonazepam (B1198261) under certain storage conditions. Studies have demonstrated that 7-aminoclonazepam can degrade in frozen urine samples over time, potentially leading to an underestimation of its concentration. mendeley.com This instability underscores the critical importance of proper sample handling and storage protocols to ensure the integrity of the analytical results. The use of this compound as an internal standard helps to correct for some of this variability, as it is expected to degrade at a similar rate to the non-deuterated analyte.

| Challenge | Description | Mitigation Strategies |

| Matrix Effects | Interference from co-eluting endogenous or exogenous compounds in the biological sample, leading to ion suppression or enhancement in mass spectrometry. | Optimization of chromatographic separation, advanced sample clean-up techniques (e.g., SPE, LLE), use of a co-eluting deuterated internal standard like this compound. |

| Analyte Instability | Degradation of 7-aminoclonazepam in biological samples, particularly under frozen storage conditions, leading to inaccurate quantification. | Strict adherence to validated sample storage and handling protocols, prompt analysis of samples, use of a stable deuterated internal standard. |

| Sample Preparation | The need for efficient and effective removal of interfering matrix components to ensure accurate and precise analysis. | Development and validation of robust sample preparation methods, including solid-phase extraction, liquid-liquid extraction, and protein precipitation. |

Integration of this compound with Novel and High-Throughput Analytical Platforms

The demand for faster and more efficient analytical methods has led to the integration of this compound analysis with novel and high-throughput platforms. These advancements are crucial for clinical and forensic laboratories that handle large volumes of samples.

High-throughput screening (HTS) platforms, often utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become indispensable for the rapid analysis of benzodiazepines. acs.org In these automated systems, this compound serves as a robust internal standard, enabling the accurate and precise quantification of 7-aminoclonazepam in hundreds or even thousands of samples per day. The development of ultra-high-performance liquid chromatography (UHPLC) systems has further enhanced throughput by significantly reducing analytical run times without compromising chromatographic resolution.

Emerging microsampling techniques , such as dried blood spot (DBS) analysis , offer a minimally invasive alternative to traditional blood collection methods. nih.govclinpgx.org DBS involves collecting a small volume of blood on a filter card, which can then be easily stored and transported. The analysis of 7-aminoclonazepam from DBS samples using LC-MS/MS, with this compound as an internal standard, is a promising area of research. nih.govclinpgx.org This approach has the potential to simplify sample collection in various settings, including remote and resource-limited environments.

Furthermore, advancements in mass spectrometry technology , such as high-resolution mass spectrometry (HRMS), are providing new avenues for the analysis of this compound. HRMS offers enhanced specificity and the ability to perform retrospective data analysis, which can be invaluable in forensic investigations. The integration of this compound into HRMS workflows allows for confident identification and quantification of 7-aminoclonazepam, even in the presence of complex matrix interferences.

| Platform/Technique | Description | Role of this compound |

| High-Throughput Screening (HTS) | Automated systems, typically based on LC-MS/MS, for the rapid analysis of a large number of samples. | Essential internal standard for accurate and precise high-throughput quantification of 7-aminoclonazepam. |

| Dried Blood Spot (DBS) Analysis | A microsampling technique involving the collection and analysis of small volumes of blood on filter paper. | Internal standard for the development and validation of sensitive and specific LC-MS/MS methods for 7-aminoclonazepam in DBS samples. |

| High-Resolution Mass Spectrometry (HRMS) | Advanced mass spectrometry that provides highly accurate mass measurements, enhancing specificity and enabling retrospective data analysis. | Used as an internal standard to ensure accurate quantification in HRMS-based methods, aiding in the confident identification of 7-aminoclonazepam. |

Potential for Expanded Research Applications of Deuterated Benzodiazepine (B76468) Metabolites

Beyond its established role as an internal standard, this compound and other deuterated benzodiazepine metabolites have the potential for expanded research applications. The unique properties of deuterated compounds are increasingly being leveraged in various stages of drug discovery and development.

One significant area of application is in pharmacokinetic (PK) and drug metabolism studies . nih.govresearchgate.netdntb.gov.ua By administering a mixture of the deuterated and non-deuterated drug (a so-called "cassette" or "cocktail" dose) to preclinical models or human subjects, researchers can simultaneously track the absorption, distribution, metabolism, and excretion (ADME) of both compounds. nih.govresearchgate.netdntb.gov.ua This approach, often referred to as a "stable isotope co-administration study," can provide valuable insights into the metabolic fate of the drug and its metabolites.

Furthermore, the concept of the "deuterium switch" is gaining traction in pharmaceutical research. nih.govnih.gov This strategy involves selectively replacing hydrogen atoms with deuterium (B1214612) at sites of metabolic vulnerability in a drug molecule. This can slow down the rate of metabolism, leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of potentially toxic metabolites. nih.govnih.gov While 7-Aminoclonazepam itself is a metabolite, the principles of deuteration could be applied to other benzodiazepines to modulate their metabolic pathways and potentially enhance their therapeutic properties.

The use of deuterated standards is also crucial for metabolic profiling and biomarker discovery . By using this compound as a spike-in standard, researchers can accurately quantify changes in the levels of endogenous 7-aminoclonazepam in response to various physiological or pathological conditions. This can aid in the identification of biomarkers for disease or drug efficacy.

| Application Area | Description | Potential of Deuterated Metabolites |

| Pharmacokinetic (PK) Studies | The study of how an organism affects a drug, including its absorption, distribution, metabolism, and excretion. | Co-administration of deuterated and non-deuterated compounds to simultaneously study their PK profiles and metabolic pathways. |

| Metabolic Stability and "Deuterium Switch" | Modifying a drug's metabolic profile by replacing hydrogen with deuterium at metabolically active sites to improve its therapeutic properties. | Exploration of deuteration to create novel benzodiazepine analogues with enhanced metabolic stability and potentially improved safety and efficacy profiles. |

| Metabolic Profiling and Biomarker Discovery | The comprehensive analysis of metabolites in a biological system to identify changes associated with disease or drug response. | Use as internal standards for the accurate quantification of endogenous metabolites, aiding in the discovery and validation of biomarkers. |

常见问题

Basic Research Questions

Q. What is the role of 7-Aminoclonazepam-d4 in analytical method development for pharmacokinetic studies?

- Methodological Answer : this compound is a deuterated internal standard used in LC/MS/MS and GC/MS workflows to correct for matrix effects, ion suppression, and variability during sample preparation. By spiking it into biological matrices (e.g., plasma, urine) at a known concentration, researchers can normalize analyte recovery and instrument response. This ensures precise quantification of 7-aminoclonazepam, particularly in pharmacokinetic studies where metabolite levels vary due to dosage and sampling time .

Q. How should this compound be stored to ensure stability in analytical workflows?

- Methodological Answer : Certified reference materials of this compound (e.g., 100 μg/mL or 1.0 mg/mL in acetonitrile) should be stored at 4°C in sealed ampules to prevent solvent evaporation and photodegradation. Stability data indicate integrity for ≥1 year under these conditions. Acetonitrile’s flammability (flash point 9.7°C) necessitates storage in explosion-proof refrigerators, with handling protocols compliant with GHS Category 2 flammability and acute toxicity guidelines .

Q. What chromatographic systems are compatible with this compound for precise quantification?

- Methodological Answer : The compound is optimized for use with triple quadrupole LC/MS/MS systems (e.g., Shimadzu LCMS-8060NX) equipped with C18 reverse-phase columns. Mobile phases typically combine water and acetonitrile with 0.1% formic acid to enhance ionization. Method validation should include retention time consistency and resolution from co-eluting metabolites like 7-aminodesmethylflunitrazepam .

Advanced Research Questions

Q. How can researchers optimize the timing of biological sample collection to minimize variability in 7-Aminoclonazepam quantification?

- Methodological Answer : Variability in plasma concentrations of 7-aminoclonazepam is strongly influenced by sampling time relative to the last administered dose. A study on pediatric epilepsy patients demonstrated that random sampling during the drug distribution phase introduces significant variability. To mitigate this, design studies with fixed post-dose intervals (e.g., 2–4 hours) and use pharmacokinetic models to estimate elimination half-life. Linear regression of dosage-normalized concentrations against time post-dose can isolate timing-related variability .

Q. What parameters should be validated when using this compound as an internal standard in a novel LC/MS method?

- Methodological Answer : Key validation parameters include:

- Linearity : Assess over a concentration range covering expected physiological levels (e.g., 1–200 ng/mL).

- Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determine via signal-to-noise ratios (≥3:1 for LOD, ≥10:1 for LOQ).

- Accuracy/Precision : Spike recovery experiments (target: 85–115%) and intra-/inter-day CVs (<15%).

- Matrix Effects : Compare analyte response in solvent vs. biological matrix to ensure deuterated standard compensates for ion suppression .

Q. How can contradictory data in 7-Aminoclonazepam metabolite quantification be systematically analyzed?

- Methodological Answer : Contradictions may arise from differences in sample collection protocols, dosing schedules, or analytical conditions. To resolve discrepancies:

- Audit metadata (e.g., dosage administration times, sample storage conditions).

- Perform sensitivity analysis using multivariate regression to identify confounding variables (e.g., age, renal function).

- Cross-validate results with alternative methods (e.g., immunoassay vs. LC/MS) and reference datasets from peer-reviewed studies .

Q. How does deuterium labeling in this compound enhance specificity in high-throughput toxicology screens?

- Methodological Answer : Deuterium labeling shifts the molecular ion and product ions by 4 Da, reducing isotopic interference from the non-deuterated analyte. This improves peak resolution in complex matrices (e.g., postmortem tissues) and enables multiplexed analysis with other deuterated standards (e.g., fentanyl-D5, cocaine-D3) without cross-talk. Specificity is further enhanced by MRM (multiple reaction monitoring) transitions tailored to unique fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。